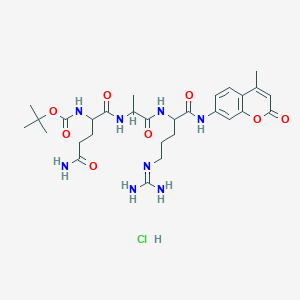
3'-b-C-Methyl-N6-methyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-b-C-Methyl-N6-methyladenosine is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of adenosine, where the sixth nitrogen atom of the adenine base is methylated, and the ribose sugar is modified with a methyl group at the 3’ position. This compound is part of the broader category of methylated nucleosides, which are known to influence gene expression and RNA metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-b-C-Methyl-N6-methyladenosine typically involves multi-step chemical reactions. The process begins with the protection of the hydroxyl groups of adenosine, followed by selective methylation of the adenine base at the sixth nitrogen atom. The final step involves the introduction of a methyl group at the 3’ position of the ribose sugar. The reaction conditions often require the use of strong bases and methylating agents under controlled temperatures to ensure specificity and yield.
Industrial Production Methods
Industrial production of 3’-b-C-Methyl-N6-methyladenosine involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques such as chromatography for purification. The use of biocatalysts and enzyme-mediated reactions is also explored to enhance efficiency and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3’-b-C-Methyl-N6-methyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the methyl groups, potentially altering the compound’s properties.
Substitution: The methyl groups can be substituted with other functional groups to create analogs with varied biological effects.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions include various methylated and demethylated derivatives of 3’-b-C-Methyl-N6-methyladenosine. These products are often studied for their unique biological activities and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3’-b-C-Methyl-N6-methyladenosine has numerous scientific research applications:
Chemistry: It is used as a model compound to study methylation processes and nucleoside chemistry.
Biology: The compound is studied for its role in gene expression regulation and RNA metabolism.
Medicine: Research focuses on its potential therapeutic applications, including its role in cancer treatment and as a biomarker for various diseases.
Industry: It is used in the development of novel pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 3’-b-C-Methyl-N6-methyladenosine involves its incorporation into RNA molecules, where it influences RNA stability, splicing, and translation. The methyl groups on the adenine base and ribose sugar play crucial roles in these processes by altering the interactions between RNA and proteins. The compound targets specific RNA-binding proteins and enzymes involved in RNA metabolism, thereby modulating gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-methyladenosine: A closely related compound with a single methyl group on the adenine base.
5-methylcytidine: Another methylated nucleoside with a methyl group on the cytosine base.
2’-O-methyladenosine: A nucleoside with a methyl group on the 2’ position of the ribose sugar.
Uniqueness
3’-b-C-Methyl-N6-methyladenosine is unique due to the presence of methyl groups on both the adenine base and the ribose sugar. This dual methylation significantly influences its biological activity and distinguishes it from other methylated nucleosides. The compound’s unique structure allows it to interact with specific RNA-binding proteins and enzymes, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H17N5O4 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-12(20)6(3-18)21-11(8(12)19)17-5-16-7-9(13-2)14-4-15-10(7)17/h4-6,8,11,18-20H,3H2,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
MKDWFLAEXPFVFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OC(C1O)N2C=NC3=C(N=CN=C32)NC)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)


![1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12099706.png)



![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)


